1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate
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Overview
Description
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 1,2-dibromoethane with benzene in the presence of a strong base to form 1,2-Bis(ethenyl)benzene . The naphthalen-1-yl component can be introduced through a Friedel-Crafts alkylation reaction using [4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl chloride . The final step involves esterification with 2-methylprop-2-enoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π stacking interactions, while the aliphatic components can engage in hydrophobic interactions . These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar in structure but lacks the naphthalen-1-yl and ester components.
1,4-Bis(2-(4-pyridyl)ethenyl)benzene: Contains pyridyl groups instead of naphthalen-1-yl and ester groups.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Features phosphine ligands instead of naphthalen-1-yl and ester groups.
Uniqueness
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
96298-76-9 |
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Molecular Formula |
C30H30O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4.C10H10/c1-13(2)19(21)23-11-15-9-10-16(12-24-20(22)14(3)4)18-8-6-5-7-17(15)18;1-3-9-7-5-6-8-10(9)4-2/h5-10H,1,3,11-12H2,2,4H3;3-8H,1-2H2 |
InChI Key |
RJSUFFQWVRTVTE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C |
Synonyms |
1,4-di-(methacryloyloxymethyl)naphthalene-divinylbenzene copolymer 1,4-DMN-DVB copolyme |
Origin of Product |
United States |
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